2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
Description
The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a pyrimidoindole derivative characterized by a fused heterocyclic core, a benzyl group at position 3, and a fluoro substituent at position 6. Pyrimidoindole scaffolds are of interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism or signal transduction . The fluorine atom at position 8 likely enhances metabolic stability and binding affinity through electron-withdrawing effects, while the methoxybenzyl group may influence solubility and target engagement .
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-35-21-9-5-8-19(12-21)14-29-24(33)16-32-23-11-10-20(28)13-22(23)25-26(32)27(34)31(17-30-25)15-18-6-3-2-4-7-18/h2-13,17H,14-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPCFGGTWSHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions, starting with the preparation of intermediate compounds. These steps often include:
Formation of the Indole Core: : The initial step involves synthesizing the indole core through Fischer indole synthesis or related methods.
Substitution Reactions: : Introducing the benzyl, fluoro, oxo, and other substituents through various substitution reactions. These reactions may involve halogenation, nucleophilic aromatic substitution, and coupling reactions.
Acetamide Formation: : The final step includes the reaction of intermediates with acetamide derivatives under suitable conditions, such as refluxing in the presence of catalysts.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to ensure high yield and purity. Common practices might include:
Batch Reactors: : Controlled temperature and pressure conditions in batch reactors to facilitate the synthesis of intermediates.
Continuous Flow Reactors: : For more efficient large-scale production, continuous flow reactors can be used to maintain consistent reaction conditions.
Purification: : Chromatographic techniques and recrystallization for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation and Reduction: : Modifying the oxidation states of functional groups.
Substitution: : Reactions such as nucleophilic aromatic substitution at the fluoro and methoxy positions.
Condensation and Cyclization: : Forming complex ring structures.
Oxidizing Agents: : Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride for reduction processes.
Catalysts: : Palladium catalysts for coupling reactions and other organometallic reagents.
Solvents: : Polar and non-polar solvents depending on the reaction requirements.
Major Products: The reactions produce various derivatives and intermediate products which can be isolated and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
Chemistry: In chemistry, this compound is used to study reaction mechanisms and synthetic pathways due to its complex structure and multiple reactive sites.
Biology: In biological research, it may act as a probe or modulator for studying biological pathways, enzyme interactions, and cellular processes.
Medicine: Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes implicated in diseases.
Industry: In industry, it can be used as a precursor for materials science, including the development of polymers and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The detailed mechanism involves:
Binding Affinity: : High-affinity binding to target sites, influenced by its unique structure.
Pathway Modulation: : Altering biochemical pathways, potentially leading to inhibition or activation of target processes.
Signal Transduction: : Impacting signal transduction pathways within cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from its analogs primarily in the substituents on the acetamide nitrogen. Key analogs include:
This may enhance solubility but reduce membrane permeability .
N-(5-chloro-2-methoxyphenyl) variant (): Incorporates a chloro substituent, which increases molecular weight (544.98 g/mol vs. 509.54 g/mol) and lipophilicity. Chlorine’s steric and electronic effects could alter target binding or pharmacokinetics .
N-(4-methoxyphenyl) variant (): Lacks the benzyl linkage present in the target compound, reducing steric bulk. The para-methoxy group may favor planar interactions with aromatic residues in target proteins .
Physicochemical and Structural Data
A comparative analysis of molecular properties is summarized below:
Key Observations :
- The N-(3,4-dimethoxyphenyl) analog has the highest molecular weight (539.56 g/mol) due to additional methoxy groups, which may limit blood-brain barrier penetration.
- The N-(4-methoxyphenyl) analog lacks the benzyl spacer, reducing steric hindrance and possibly improving binding to flat hydrophobic pockets .
Crystallographic and Conformational Insights
highlights the importance of X-ray diffraction (XRD) studies for analogous pyrimidoindoles. For example, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3) adopts a planar conformation stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and indolic NH group. This rigidity is critical for maintaining binding complementarity with target proteins . While XRD data for the target compound is unavailable, its structural similarity suggests analogous conformational stability, with the 3-methoxybenzyl group introducing minor torsional effects.
Hypothetical Binding and Activity Trends
Although direct biological data for the target compound is absent, molecular docking studies of analogs () suggest that:
- Fluorine at position 8 enhances interactions with hydrophobic pockets and reduces metabolic oxidation.
- Methoxy groups on the acetamide side chain may form hydrogen bonds with polar residues (e.g., serine, tyrosine) in enzyme active sites.
- Chloro substituents (as in ’s analog) could improve potency but may increase toxicity risks due to halogen-bonding with off-target proteins .
Biological Activity
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Its unique structure, characterized by a pyrimidoindole core and various functional groups, has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Features
The compound features:
- Pyrimidoindole Core : This structure is known for its diverse biological significance.
- Fluoro and Benzyl Substituents : These enhance chemical reactivity and biological interaction potential.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which are summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits cell proliferation by interacting with specific molecular targets, potentially affecting tumor growth. |
| Antimicrobial Activity | Shows activity against various bacterial strains, indicating potential as an antibacterial agent. |
| Enzyme Inhibition | May inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects. |
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. For instance, it may inhibit enzymes that are crucial for cell proliferation, thereby exerting anticancer effects. The fluoro group and methoxybenzyl substituent enhance its binding affinity and selectivity towards these targets.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of pyrimidoindoles showed significant antiproliferative activity against various human tumor cell lines. The GI50 values ranged from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
- Antimicrobial Efficacy : In vitro studies have shown that compounds similar to this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL .
- Enzyme Interaction Studies : Detailed investigations into the enzyme inhibition mechanisms revealed that certain structural modifications could enhance or reduce the inhibitory effects on specific enzymes involved in cellular processes .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide | Contains a fluorobenzyl group | Enhanced anticancer activity |
| 2-(3-benzylpyrimidin-4(3H)-one) | Lacks the indole core but retains benzyl substitution | Different reactivity and potentially lower activity |
| 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide | Includes methoxyphenyl group | Diverse interactions in biological systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
